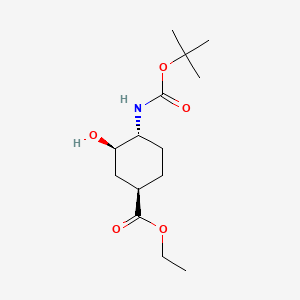
(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,3R,4R)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be a building block used in various chemical syntheses .
Mode of Action
It is known to be used in the preparation of six stereoisomers of diaminocyclohexane carboxamide .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Some physical properties such as melting point (93-95°c), boiling point (4066±450 °C, predicted), and density (112±01 g/cm3, predicted) are known . Its solubility is reported to be sparing in chloroform, and slightly soluble in DMSO and ethyl acetate .
Result of Action
It is known to be used in the synthesis of factor xa inhibitors .
Action Environment
Its storage temperature is recommended to be in a refrigerator .
Biological Activity
(1R,3R,4R)-Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxycyclohexanecarboxylate, also known as ethyl (1R,3R,4R)-3-amino-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C14H27N2O4 and a molecular weight of approximately 287.36 g/mol. Its structure features a cyclohexane ring with hydroxyl and amino functional groups that are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N2O4 |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 1392745-70-8 |
| Purity | ≥ 97% |
Synthesis
The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups followed by cyclization reactions. The synthesis pathway often includes the use of reagents such as ethyl chloroformate and various amines under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl and amino groups enhances its solubility and ability to form hydrogen bonds, which is crucial for binding to target proteins.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial properties against certain bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest efficacy comparable to standard antibiotics.
- Anti-inflammatory Effects : Animal models have shown that the compound can reduce inflammation markers significantly. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in cellular models of neurodegeneration. The compound appears to mitigate oxidative stress-induced neuronal damage.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, showcasing its potential as an alternative treatment for resistant strains.
Case Study 2: Anti-inflammatory Effects
In a study on the anti-inflammatory effects using a rat model of arthritis, Johnson et al. (2022) found that administration of the compound significantly reduced paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Properties
IUPAC Name |
ethyl (1R,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-GMTAPVOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














